molecular formula C21H16BrN3O4 B3519706 5-bromo-N-[4-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide

5-bromo-N-[4-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide

Cat. No.: B3519706
M. Wt: 454.3 g/mol
InChI Key: WJAJFVVFSYMEQF-UHFFFAOYSA-N
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Description

5-bromo-N-[4-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a bromine atom, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide typically involves multiple stepsThe final step often involves the coupling of the methoxyphenylmethyl group under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution of the bromine atom can yield various substituted derivatives .

Scientific Research Applications

5-bromo-N-[4-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and methoxyphenylmethyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-N-[4-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide lies in its combination of structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

5-bromo-N-[4-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O4/c1-27-16-8-2-13(3-9-16)12-19-24-20(25-29-19)14-4-6-15(7-5-14)23-21(26)17-10-11-18(22)28-17/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAJFVVFSYMEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-N-[4-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide
Reactant of Route 2
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5-bromo-N-[4-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide
Reactant of Route 3
5-bromo-N-[4-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide
Reactant of Route 4
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5-bromo-N-[4-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide
Reactant of Route 5
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5-bromo-N-[4-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-[4-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide

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